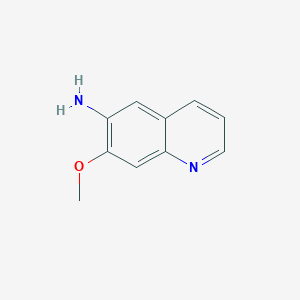
7-Methoxyquinolin-6-amine
Übersicht
Beschreibung
7-Methoxyquinolin-6-amine is a chemical compound with the formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 7-Methoxyquinolin-6-amine and related compounds has been a subject of research. For instance, a study discusses the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . Another study highlights recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinolin-6-amine consists of a quinoline ring with a methoxy group at the 7th position and an amine group at the 6th position . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
7-Methoxyquinolin-6-amine has a molecular weight of 174.20 and a formula of C10H10N2O . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity
A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 as well as their cytotoxicity against L-6-cells . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .
Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery . The pyranoquinoline ring system has gained considerable attention as it is an essential segment of both natural and synthetic compounds .
Simulation Visualizations
7-Methoxyquinolin-6-amine can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
Wirkmechanismus
Target of Action
The primary target of 7-Methoxyquinolin-6-amine is the c-Met enzyme , a versatile receptor tyrosine kinase within the human kinome . This enzyme is activated by its specific natural ligand, hepatocyte growth factor (HGF), and plays a crucial role in various physiological processes, including embryogenesis and early development .
Mode of Action
7-Methoxyquinolin-6-amine interacts with the c-Met enzyme, potentially inhibiting its activity .
Biochemical Pathways
The c-Met signaling pathway, which 7-Methoxyquinolin-6-amine targets, is involved in a wide array of cellular responses, including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis . By inhibiting the c-Met enzyme, 7-Methoxyquinolin-6-amine may disrupt these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential role as a c-met inhibitor, it may lead to the disruption of various cellular processes, including cell proliferation and survival . This could potentially result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of 7-Methoxyquinolin-6-amine can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action
Eigenschaften
IUPAC Name |
7-methoxyquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZCEBWUBXHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)
![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
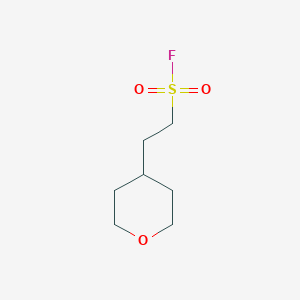
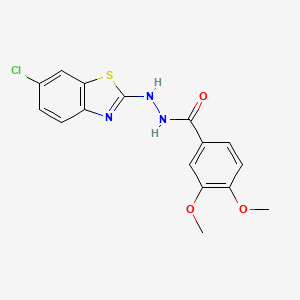
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)
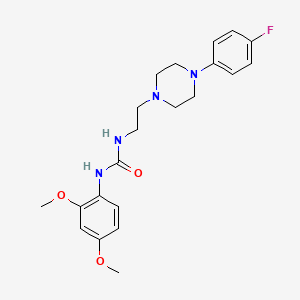

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
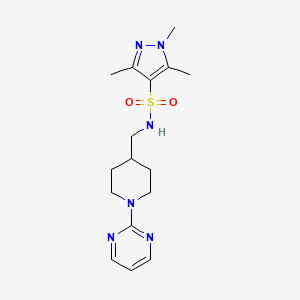
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2425385.png)
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)